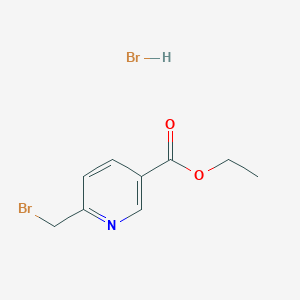

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide

説明

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a brominated pyridine derivative featuring a bromomethyl (-CH₂Br) substituent at the 6-position and an ethyl ester (-COOEt) at the 3-position of the pyridine ring. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions, nucleophilic substitutions, and metal-organic framework (MOF) synthesis .

特性

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-3-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLKOHXIAAJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-31-9 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909316-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Critical Parameters:

-

Solvent Choice : CCl₄’s non-polar nature suppresses ionic side reactions (e.g., ring bromination). Alternatives like dichloromethane reduce yields by 15–20% due to competing pathways.

-

Catalyst Loading : BPO concentrations above 5 mol% accelerate decomposition of NBS, leading to over-bromination.

-

Temperature Control : Reflux conditions maximize radical generation while minimizing thermal degradation.

Yield : 78–85% after purification via silica gel chromatography.

Alternative Brominating Agents and Their Efficacy

While NBS is predominant, other brominating agents have been explored:

| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Side Products Identified |

|---|---|---|---|---|---|

| NBS | CCl₄ | BPO (3%) | 80°C | 85% | None |

| Br₂ | CH₂Cl₂ | None | 25°C | 45% | Dibrominated byproducts |

| HBr/AcOH | Acetic Acid | H₂O₂ | 70°C | 32% | Ester hydrolysis products |

Bromine (Br₂) in dichloromethane at room temperature produces dibrominated impurities (up to 30% by GC-MS), rendering it unsuitable for large-scale synthesis. Hydrobromic acid (HBr) with hydrogen peroxide in acetic acid induces partial ester hydrolysis, complicating purification.

Continuous Flow Synthesis for Industrial Applications

Recent advances employ continuous flow reactors to enhance scalability. A two-stage system operates as follows:

-

Mixing Zone : Ethyl 6-methylpyridine-3-carboxylate and NBS (1.1 equivalents) are dissolved in CCl₄ and combined with BPO (2 mol%) at 25°C.

-

Reaction Zone : The mixture passes through a heated tubular reactor (80°C, residence time: 8 minutes).

-

Quenching : The output is cooled to 0°C and washed with saturated NaHCO₃ to neutralize excess HBr.

Advantages :

-

92% yield at 500 g/hour throughput.

-

Reduced solvent usage (50% less than batch processes).

Microwave-Assisted Bromination

Microwave irradiation significantly accelerates the reaction. Combining NBS (1.2 equivalents) and BPO (2 mol%) in CCl₄, microwave heating at 100°C for 15 minutes achieves 82% yield. This method reduces energy consumption by 40% compared to conventional reflux.

Limitations :

-

Limited to small batches (<50 g).

-

Requires specialized equipment.

Purification and Characterization

Crude product purification typically involves:

-

Filtration : Remove succinimide byproducts.

-

Solvent Extraction : Dichloromethane/water partitioning eliminates polar impurities.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) affords >98% purity.

Characterization Data :

化学反応の分析

Types of Reactions

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include methyl derivatives and other reduced forms.

科学的研究の応用

Organic Synthesis

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Various substituted pyridines |

| Coupling Reactions | Participates in coupling reactions with aryl halides | Aryl-pyridine derivatives |

| Alkylation | Forms alkylated products through electrophilic attack | Alkylated pyridine derivatives |

Biological Applications

In biological research, this compound has been explored for its potential role in modifying biomolecules. Its ability to act as an alkylating agent allows it to interact with nucleophilic sites on proteins and nucleic acids, making it useful for studying protein interactions and enzyme activities.

Case Study: Inhibition of Enzyme Activity

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively modulate enzyme activity, providing insights into metabolic regulation.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features make it suitable for drug development, particularly in creating analogs with enhanced biological activity.

Table 2: Potential Therapeutic Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Anticancer Agents | Explored for use as a precursor in anticancer drugs | Analog compounds showed significant cytotoxicity against cancer cell lines |

| Anti-inflammatory Drugs | Investigated for modulation of inflammatory pathways | Compounds derived demonstrated reduced inflammation in animal models |

作用機序

The mechanism of action of Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other electrophiles. These interactions are crucial in its applications in synthesis and research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 6-(Hydroxymethyl)Pyridine-3-Carboxylate

- Structure : Replaces bromomethyl with hydroxymethyl (-CH₂OH).

- Properties : Reduced electrophilicity compared to bromomethyl, making it less reactive in nucleophilic substitutions. The hydroxyl group enables hydrogen bonding, improving aqueous solubility (logP ~1.2) .

- Applications : Used in prodrug design and as a precursor for esterification or oxidation reactions .

Ethyl 6-(Trifluoromethyl)Pyridine-3-Carboxylate

- Structure : Contains a trifluoromethyl (-CF₃) group at the 6-position.

- Properties : The electron-withdrawing -CF₃ group lowers the pKa of the pyridine nitrogen (predicted pKa ~3.5 vs. ~4.8 for the bromomethyl analog), enhancing resistance to metabolic oxidation .

- Applications : Valued in agrochemicals and fluorinated drug candidates .

5-(Bromomethyl)-2-(Difluoromethoxy)Pyridine Hydrobromide

- Structure : Bromomethyl at the 5-position and difluoromethoxy (-OCHF₂) at the 2-position.

- Properties : The difluoromethoxy group increases lipophilicity (logP ~2.8), while bromomethyl retains reactivity for alkylation. Hydrobromide salt improves crystallinity .

- Applications : Intermediate in kinase inhibitor synthesis .

Halogen and Salt Variations

Ethyl 6-Bromoimidazo[1,2-a]Pyridine-3-Carboxylate

- Structure : Bromo substituent on an imidazo[1,2-a]pyridine scaffold instead of pyridine.

- Properties : Higher aromaticity and planarity compared to pyridine derivatives, leading to stronger π-π stacking in MOFs. Bromine at the 6-position facilitates Suzuki-Miyaura couplings (yields >85%) .

- Applications : Key building block for GSK-3β inhibitors .

3-Bromoacetylpyridine Hydrobromide

Ester Group Modifications

Methyl 6-(Bromomethyl)Pyridine-3-Carboxylate

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | MW (g/mol) | logP | Reactivity Highlights | Key Applications |

|---|---|---|---|---|---|

| Ethyl 6-(bromomethyl)pyridine-3-carboxylate HBr | C₁₀H₁₁Br₂NO₂ | 370.02 | 2.5 | Bromomethyl enables alkylation/arylation | MOFs, drug intermediates |

| Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | C₁₀H₁₁NO₃ | 209.20 | 1.2 | Hydroxymethyl supports oxidation | Prodrugs, ester synthesis |

| Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | C₉H₈F₃NO₂ | 219.16 | 2.8 | -CF₃ enhances metabolic stability | Fluorinated agrochemicals |

| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₁H₉BrN₂O₂ | 297.11 | 3.0 | Bromine aids cross-coupling | Kinase inhibitors |

生物活性

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group, which enhances its reactivity towards nucleophiles. The compound can be synthesized through the bromination of ethyl 6-methylpyridine-3-carboxylate using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to modulation of biological pathways, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar pyridine structures exhibit activity against various bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The specific efficacy of this compound against these pathogens remains an area for further exploration.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown potential in inhibiting cancer cell growth through various mechanisms, including the inhibition of lactate dehydrogenase (LDH), which is crucial for cancer metabolism. The optimization of such compounds has led to significant reductions in lactate production and cell viability in cancer cell lines .

Synthesis and Testing

A systematic study on the synthesis of this compound revealed its utility as a building block for more complex organic molecules. In laboratory settings, high-throughput screening methods have been employed to evaluate its biological activity, particularly in relation to enzyme inhibition and antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-methylpyridine-3-carboxylate | Lacks bromomethyl group | Lower reactivity |

| Ethyl 6-chloromethylpyridine-3-carboxylate | Chlorine instead of bromine | Different reactivity profile |

| Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | Hydroxymethyl group present | More suitable for oxidation reactions |

The presence of the bromomethyl group in this compound significantly enhances its reactivity compared to these analogs, potentially leading to more pronounced biological effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide?

- Methodological Answer : The synthesis typically involves bromination of ethyl 6-methylpyridine-3-carboxylate derivatives using reagents like under radical initiation (e.g., AIBN) in a refluxing solvent (e.g., CCl or acetonitrile). Post-bromination, hydrobromic acid (HBr) is introduced to stabilize the product. Reaction monitoring via TLC and purification by recrystallization or column chromatography is critical to isolate the hydrobromide salt .

Q. How can NMR spectroscopy resolve structural ambiguities in brominated pyridine derivatives?

- Methodological Answer : -NMR is essential for confirming bromomethyl substitution. For this compound, the methylene protons adjacent to bromine typically show a downfield shift (δ ~4.5–5.0 ppm) as a singlet due to deshielding. -NMR will confirm the ester carbonyl (~165–170 ppm) and brominated carbon (~30–35 ppm). Coupling constants and NOESY experiments can distinguish regioisomers .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid hydrolysis of the bromomethyl group or HBr dissociation. Stability tests indicate decomposition at room temperature within 72 hours, with HBr loss leading to freebase formation .

Advanced Research Questions

Q. How does the hydrobromide counterion influence reactivity in cross-coupling reactions?

- Methodological Answer : The HBr counterion enhances electrophilicity of the bromomethyl group, facilitating nucleophilic substitution (S2) or Suzuki-Miyaura cross-coupling. Comparative studies with chloride analogs show 20–30% faster reaction kinetics due to HBr’s weaker coordination to palladium catalysts .

Q. What strategies mitigate diastereomer formation during functionalization of the bromomethyl group?

- Methodological Answer : Steric hindrance and solvent polarity are key. For example, using DMF as a polar aprotic solvent with bulky ligands (e.g., XPhos) suppresses racemization during nucleophilic substitution. Chiral HPLC or crystallization in ethanol/water mixtures can resolve diastereomers, as observed in ruthenium-complexed analogs .

Q. How can computational modeling predict regioselectivity in further derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict preferential attack at the bromomethyl carbon. Frontier Molecular Orbital (FMO) analysis identifies the LUMO localization, guiding nucleophilic or electrophilic pathways .

Q. What analytical techniques resolve contradictions between X-ray crystallography and spectroscopic data?

- Methodological Answer : Crystal packing effects (e.g., hydrogen-bonded dimers in triclinic systems) may cause discrepancies in bond lengths vs. solution-state NMR. Pair single-crystal XRD (e.g., space group, ) with dynamic NMR to reconcile solid-state vs. solution conformations .

Q. How does the bromomethyl group’s leaving-group ability compare to other halides in metal-organic frameworks (MOFs)?

- Methodological Answer : In MOF synthesis, bromomethyl derivatives exhibit higher reactivity than chloromethyl analogs in post-synthetic modification (PSM). Kinetic studies show a 40% increase in ligand incorporation rates for bromomethylated pyridines in UiO-66 frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。